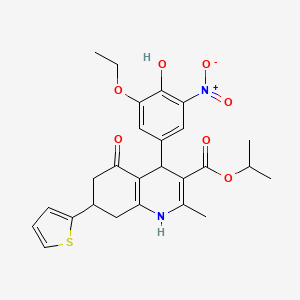![molecular formula C22H23NO3 B11613294 9-[4-(prop-2-en-1-yloxy)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B11613294.png)
9-[4-(prop-2-en-1-yloxy)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-[4-(prop-2-en-1-yloxy)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is a complex organic compound that belongs to the class of acridine derivatives. Acridines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a phenyl group substituted with a prop-2-en-1-yloxy moiety, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(prop-2-en-1-yloxy)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione typically involves multi-step organic reactions. One common approach is the condensation of an appropriate acridine precursor with a phenyl derivative containing the prop-2-en-1-yloxy group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
化学反应分析
Types of Reactions
9-[4-(prop-2-en-1-yloxy)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a variety of functional groups onto the phenyl ring.
科学研究应用
9-[4-(prop-2-en-1-yloxy)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Acridine derivatives are known for their potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities.
Industry: The compound can be used in the development of new materials and chemical products.
作用机制
The mechanism of action of 9-[4-(prop-2-en-1-yloxy)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to DNA or proteins, altering their function and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
4-(prop-2-yn-1-yloxy)phenyl)methanone: A related compound with similar structural features and chemical properties.
(4-(2-(2-Aminoethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Another acridine derivative with potential biological activity.
Uniqueness
9-[4-(prop-2-en-1-yloxy)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is unique due to its specific substitution pattern and the presence of the prop-2-en-1-yloxy group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C22H23NO3 |
|---|---|
分子量 |
349.4 g/mol |
IUPAC 名称 |
9-(4-prop-2-enoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione |
InChI |
InChI=1S/C22H23NO3/c1-2-13-26-15-11-9-14(10-12-15)20-21-16(5-3-7-18(21)24)23-17-6-4-8-19(25)22(17)20/h2,9-12,20,23H,1,3-8,13H2 |
InChI 键 |
SNPFHKVLMSGVCN-UHFFFAOYSA-N |
规范 SMILES |
C=CCOC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(2-hydroxy-3-methoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B11613211.png)

![dimethyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B11613218.png)
![Ethyl 2-({2-(4-methylphenyl)-2-oxo-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11613221.png)
![4-(5,5-dioxidodibenzo[b,d]thiophen-3-yl)-5-phenyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazole](/img/structure/B11613223.png)
![8-ethyl 6-methyl (2Z)-5-amino-3-oxo-7-(thiophen-2-yl)-2-(thiophen-2-ylmethylidene)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11613229.png)
![2-[(4-Hydroxy-6-propyl-2-pyrimidinyl)sulfanyl]-N-(2-methoxydibenzo[B,D]furan-3-YL)acetamide](/img/structure/B11613234.png)
![3-(Butylsulfanyl)-6-(thiophen-3-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11613243.png)
![(5E)-3-(4-bromophenyl)-6-hydroxy-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4(3H,5H)-dione](/img/structure/B11613254.png)
![N-benzyl-6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11613262.png)
![6-imino-N,7-bis(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11613268.png)

![2-Fluoro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide](/img/structure/B11613271.png)
![N-(4-fluorophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11613279.png)
